N-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-[1-(oxan-4-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Overview
Description
N-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-[1-(oxan-4-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a thiophene ring, and a pyrrolidine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-[1-(oxan-4-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur. The pyrrolidine ring can be prepared through the reduction of a pyrrole derivative.
Once the individual rings are synthesized, they are coupled together using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-[1-(oxan-4-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-[1-(oxan-4-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-[1-(oxan-4-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine
- N-(3-cyclohexyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine
Uniqueness
N-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-[1-(oxan-4-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(2,5-dimethyl-1,2,4-triazol-3-yl)-5-[1-(oxan-4-ylmethyl)pyrrolidin-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-13-20-19(23(2)22-13)21-18(25)17-6-5-16(27-17)15-4-3-9-24(15)12-14-7-10-26-11-8-14/h5-6,14-15H,3-4,7-12H2,1-2H3,(H,20,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFURDLVBJYVSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)NC(=O)C2=CC=C(S2)C3CCCN3CC4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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